Cas no 87-64-9 (2-Chloro-6-methylphenol)

2-Chloro-6-methylphenol structure
2-Chloro-6-methylphenol structure
2-Chloro-6-methylphenol
87-64-9
C7H7ClO
142.582881212234
MFCD00020000
34429
6898

2-Chloro-6-methylphenol Properties

Names and Identifiers

    • 2-Chloro-6-methylphenol
    • 6-Chloro-o-cresol
    • C7H7ClO
    • 2-Chloro-6-methylphenol, tech
    • Phenol, 2-chloro-6-methyl-
    • o-Cresol, 6-chloro-
    • 2-METHYL-6-CHLOROPHENOL
    • YPNZJHFXFVLXSE-UHFFFAOYSA-N
    • 2-chloro-6-methyl-phenol
    • 6-chloro cresol
    • NSC2878
    • 6-Chlor-o-kresol
    • PubChem3669
    • 6-chloro-2-methylphenol
    • 2-chloro-6-methyl phenol
    • 2-hydroxy-3-chlorotoluene
    • Phenol,2-chloro-6-methyl-
    • 2-chloranyl-6-methyl-phenol
    • CS-W011016
    • SCHEMBL34484
    • 87-64-9
    • BRN 0774623
    • AKOS006228763
    • InChI=1/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H
    • NSC-2878
    • LS-55346
    • EINECS 201-760-8
    • Z1201617346
    • NSC 2878
    • PB43672
    • FT-0621085
    • EN300-78795
    • 4-06-00-01984 (Beilstein Handbook Reference)
    • DTXSID0075362
    • A842323
    • EQL8JA6BSZ
    • 6-Chloro-o-cresol; 2-Chloro-6-methylphenol
    • MFCD00020000
    • 6-chlor-o-cresol
    • DS-5136
    • 2-Chloro-6-methylphenol (ACI)
    • o-Cresol, 6-chloro- (7CI, 8CI)
    • 3-Chloro-2-hydroxytoluene
    • DB-020894
    • NS00039209
    • DTXCID5048554
    • +Expand
    • MFCD00020000
    • YPNZJHFXFVLXSE-UHFFFAOYSA-N
    • 1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
    • ClC1C(O)=C(C)C=CC=1
    • 0774623

Computed Properties

  • 142.01900
  • 1
  • 1
  • 0
  • 142.0185425g/mol
  • 9
  • 94.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.8
  • 3
  • 0
  • 20.2

Experimental Properties

  • 2.35400
  • 20.23000
  • 1.5450
  • Soluble in water (24 mg/ml at 25°C).
  • 75-76°C at 12 mmHg
  • 72°C
  • Toxic
  • Uncertain
  • 1,201 g/cm3

2-Chloro-6-methylphenol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033PL-1g
2-Chloro-6-methylphenol
87-64-9 95%
1g
$15.00 2024-04-21
A2B Chem LLC
AB43977-1g
2-Chloro-6-methylphenol
87-64-9 97%
1g
$15.00 2024-04-19
abcr
AB173807-5 g
2-Chloro-6-methylphenol, 98%; .
87-64-9 98%
5 g
€88.00 2023-07-20
Alichem
A014002659-250mg
2-Chloro-6-methylphenol
87-64-9 97%
250mg
$489.60 2023-08-31
Ambeed
A651097-1g
2-Chloro-6-methylphenol
87-64-9 97%
1g
$20.0 2024-04-16
Apollo Scientific
OR0259-5g
2-Chloro-6-methylphenol
87-64-9 98%
5g
£86.00 2023-09-02
AstaTech
28894-5/G
2-CHLORO-6-METHYLPHENOL
87-64-9 98%
5g
$58 2023-09-18
Chemenu
CM255502-5g
2-Chloro-6-methylphenol
87-64-9 95%
5g
$58 2022-05-27
Cooke Chemical
A2501312-5G
2-Chloro-6-methylphenol
87-64-9 98%
5g
RMB 116.80 2023-09-07
Enamine
EN300-78795-0.05g
2-chloro-6-methylphenol
87-64-9 95%
0.05g
$19.0 2024-05-22

2-Chloro-6-methylphenol Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
High site-selectivity in the chlorination of electron-rich aromatic compounds by N-chlorammonium salts
Lindsay Smith, John R.; et al, Tetrahedron Letters, 1983, 24(30), 3117-20

Synthetic Circuit 3

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 4

Reaction Conditions
Reference
Halogenation compositions for phenols
, United Kingdom, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid
Reference
High site-selectivity in the chlorination of electron-rich aromatic compounds by N-chlorammonium salts
Lindsay Smith, John R.; et al, Tetrahedron Letters, 1983, 24(30), 3117-20

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chlorine
2.1 -
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 7

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 8

Reaction Conditions
Reference
Regioselective halogenation in aromatic series. I. Chlorination of phenols and their ethers using reagents which bring donor-acceptor interactions into play
Guy, Alain; et al, Tetrahedron, 1982, 38(15), 2339-46

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: 2,3,4,4,5,6-Hexachloro-2,5-cyclohexadien-1-one Solvents: Carbon tetrachloride ,  Dimethylformamide
Reference
N-chloro-2,3,4,4,5,6-hexachlorocyclohexa-2,5-dienylideneamine as a mild and highly regioselective chlorinating reagent
Mamaghani, M.; et al, Synthetic Communications, 2002, 32(5), 735-740

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Sulfuryl chloride Catalysts: 4-Methylthiacyclohexane ;  2 h, rt; 2 h, rt
1.2 Solvents: Water
Reference
Regioselective chlorination of phenols in the presence of tetrahydrothiopyran derivatives
Smith, Keith; et al, Journal of Sulfur Chemistry, 2019, 40(5), 529-538

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuryl chloride Catalysts: 1,2-Dithiocane ,  Aluminum chloride ;  2 h, rt; 2 h, rt
1.2 Reagents: Water
Reference
Comparison of cyclic and polymeric disulfides as catalysts for the regioselective chlorination of phenols
Smith, Keith; et al, Journal of Sulfur Chemistry, 2015, 36(1), 74-85

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Hydrogen peroxide Catalysts: Sodium dodecyl sulfate Solvents: Water ;  2 h, 30 °C
Reference
Spatial Orientation of Aromatics at Micellar Interface: Selectivity Enhancement in Oxychlorination
Samant, Bhupesh S.; et al, Journal of Dispersion Science and Technology, 2012, 33(7), 1030-1037

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Zinc chloride
1.2 Reagents: Sulfuryl chloride
Reference
Method for manufacturing technical 4-chloro-2-methylphenol
, Poland, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: Thiourea Solvents: Acetonitrile ;  2 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Novel regioselective aromatic chlorination via catalytic thiourea activation of N-chlorosuccinimide
Bovonsombat, Pakorn; et al, Tetrahedron Letters, 2015, 56(17), 2193-2196

2-Chloro-6-methylphenol Raw materials

2-Chloro-6-methylphenol Preparation Products

2-Chloro-6-methylphenol Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:87-64-9)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:87-64-9)
TANG SI LEI
15026964105
2881489226@qq.com

2-Chloro-6-methylphenol Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:87-64-9)2-Chloro-6-methylphenol
A842323
99%
25g
167.0